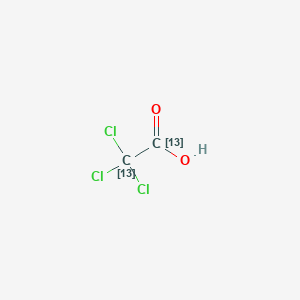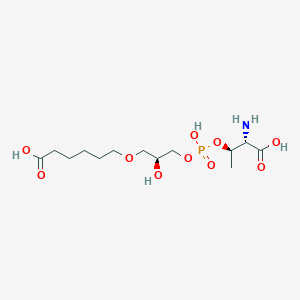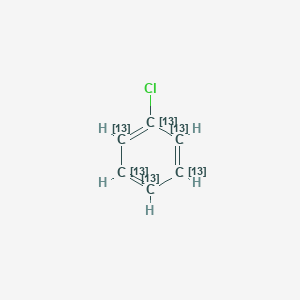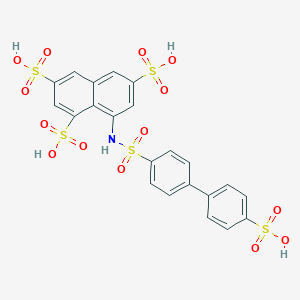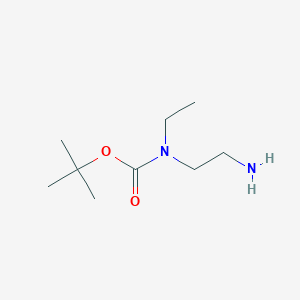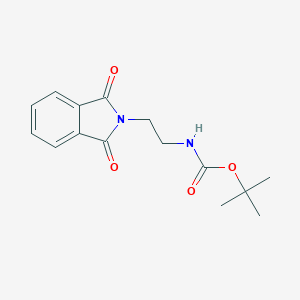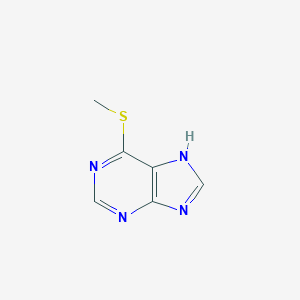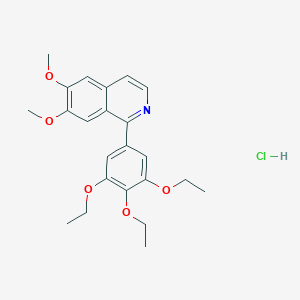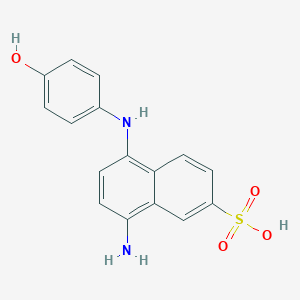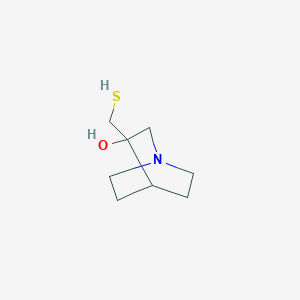![molecular formula C17H16O3 B131701 methyl (2E)-3-[4-(benzyloxy)phenyl]prop-2-enoate CAS No. 84184-51-0](/img/structure/B131701.png)
methyl (2E)-3-[4-(benzyloxy)phenyl]prop-2-enoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl (2E)-3-[4-(benzyloxy)phenyl]prop-2-enoate: is an organic compound that belongs to the class of esters It is characterized by the presence of a benzyloxy group attached to a phenyl ring, which is further connected to a propenoate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of methyl (2E)-3-[4-(benzyloxy)phenyl]prop-2-enoate typically involves the esterification of (2E)-3-[4-(benzyloxy)phenyl]prop-2-enoic acid with methanol in the presence of an acid catalyst such as sulfuric acid or hydrochloric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of solid acid catalysts, such as ion-exchange resins, can also enhance the efficiency of the esterification process.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Methyl (2E)-3-[4-(benzyloxy)phenyl]prop-2-enoate can undergo oxidation reactions to form corresponding carboxylic acids or aldehydes.
Reduction: The compound can be reduced to form alcohols or alkanes, depending on the reducing agent used.
Substitution: It can participate in nucleophilic substitution reactions, where the ester group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under basic or acidic conditions.
Major Products Formed:
Oxidation: Carboxylic acids, aldehydes.
Reduction: Alcohols, alkanes.
Substitution: Amino esters, thioesters.
Scientific Research Applications
Chemistry: Methyl (2E)-3-[4-(benzyloxy)phenyl]prop-2-enoate is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the preparation of more complex molecules in organic synthesis.
Biology: In biological research, this compound can be used to study enzyme-catalyzed reactions involving ester hydrolysis. It can also be used as a substrate in biochemical assays to investigate the activity of esterases.
Medicine: The compound has potential applications in medicinal chemistry, particularly in the design and synthesis of prodrugs. Prodrugs are inactive compounds that can be metabolized in the body to release active pharmaceutical ingredients.
Industry: In the industrial sector, this compound can be used in the production of polymers and resins. It can also be employed as a plasticizer to improve the flexibility and durability of plastic materials.
Mechanism of Action
The mechanism of action of methyl (2E)-3-[4-(benzyloxy)phenyl]prop-2-enoate involves its interaction with specific molecular targets, such as enzymes or receptors. In the case of ester hydrolysis, the compound is cleaved by esterases to release the corresponding acid and alcohol. The benzyloxy group can also participate in various biochemical pathways, influencing the compound’s overall activity and effects.
Comparison with Similar Compounds
Methyl (2E)-3-[4-(methoxy)phenyl]prop-2-enoate: This compound has a methoxy group instead of a benzyloxy group.
Ethyl (2E)-3-[4-(benzyloxy)phenyl]prop-2-enoate: This compound has an ethyl ester group instead of a methyl ester group.
Methyl (2E)-3-[4-(benzyloxy)phenyl]but-2-enoate: This compound has a butenoate moiety instead of a propenoate moiety.
Uniqueness: Methyl (2E)-3-[4-(benzyloxy)phenyl]prop-2-enoate is unique due to the presence of the benzyloxy group, which can influence its reactivity and interactions with other molecules. The benzyloxy group can enhance the compound’s stability and solubility, making it a valuable intermediate in organic synthesis and industrial applications.
Properties
IUPAC Name |
methyl (E)-3-(4-phenylmethoxyphenyl)prop-2-enoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16O3/c1-19-17(18)12-9-14-7-10-16(11-8-14)20-13-15-5-3-2-4-6-15/h2-12H,13H2,1H3/b12-9+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQOAFLYGJKNOAR-FMIVXFBMSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C=CC1=CC=C(C=C1)OCC2=CC=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)/C=C/C1=CC=C(C=C1)OCC2=CC=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90420692 |
Source


|
| Record name | Methyl (2E)-3-[4-(benzyloxy)phenyl]prop-2-enoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90420692 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.31 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
84184-51-0 |
Source


|
| Record name | Methyl (2E)-3-[4-(benzyloxy)phenyl]prop-2-enoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90420692 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

